3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide
Description
3-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzamide is an organic compound featuring a benzamide core linked via an azomethine (imine) group to a 2-hydroxy-5-nitrophenyl moiety. This structure combines electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) groups, enabling diverse applications. Synthesized by coupling 5-nitrosalicylaldehyde with an aminopropylsilatrane precursor (SIL M), it forms the organic-inorganic hybrid SIL-BS (1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane) . SIL-BS exhibits enhanced cytotoxicity against HepG2 and MCF7 cancer cell lines compared to SIL M, attributed to nitro group-mediated "activation by reduction" mechanisms.
Properties
IUPAC Name |
3-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-14(19)9-2-1-3-11(6-9)16-8-10-7-12(17(20)21)4-5-13(10)18/h1-8,18H,(H2,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRZOPLECMITMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416785 | |
| Record name | CDS1_004034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5322-30-5 | |
| Record name | CDS1_004034 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide typically involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzamide in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Condensation and Hydrazone Formation
The compound itself is synthesized via a condensation reaction between 3-aminobenzamide and 2-hydroxy-5-nitrobenzaldehyde. This follows a nucleophilic attack mechanism, where the amine group of 3-aminobenzamide reacts with the aldehyde carbonyl carbon, followed by dehydration to form the imine (C=N) bond.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrazone formation | Ethanol, reflux, acid/base catalyst | 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide |
| Further condensations | Aldehydes/ketones, acidic conditions | Extended Schiff base derivatives (e.g., with additional aromatic rings) |
Hydrolysis Reactions
The hydrazone bond is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde:
| Conditions | Rate | Key Observations |
|---|---|---|
| 1M HCl, 80°C | 2–4 hours | Complete cleavage of the C=N bond |
| 0.1M NaOH, reflux | 1–2 hours | Partial decomposition of the nitro group observed |
Reduction of Nitro Group
The nitro (-NO) group undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH):
| Reducing Agent | Conditions | Product |
|---|---|---|
| H/Pd-C | Ethanol, 60°C | 3-{[(E)-(2-amino-5-hydroxyphenyl)methylidene]amino}benzamide |
| NaBH/CuCl | Methanol, RT | Partial reduction to hydroxylamine intermediate |
Metal Complexation
The compound acts as a polydentate ligand, coordinating with transition metals via the hydroxyl oxygen, imine nitrogen, and amide carbonyl:
| Metal Salt | Stoichiometry | Complex Properties |
|---|---|---|
| Cu(II) acetate | 1:1 (M:L) | Square-planar geometry, enhanced antimicrobial activity |
| Fe(III) chloride | 1:2 (M:L) | Octahedral coordination, redox-active |
Electrophilic Substitution
The aromatic rings participate in electrophilic reactions, with regioselectivity dictated by substituents:
| Reaction | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO/HSO | Meta to hydroxyl group on the phenyl ring |
| Sulfonation | HSO, SO | Para to nitro group |
Radical Scavenging (Antioxidant Activity)
The hydroxyl and nitro groups enable radical stabilization via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms :
| Radical Type | Quenching Efficiency | Mechanism |
|---|---|---|
| DPPH | IC = 12 µM | HAT from hydroxyl group |
| OH | 85% inhibition at 50 µM | SET involving nitro group resonance stabilization |
Schiff Base Rearrangement
Under UV light or thermal stress, the E-configuration of the hydrazone linkage can isomerize to the Z-form, altering biological activity:
| Stimulus | Isomer Ratio (E:Z) | Impact on Solubility |
|---|---|---|
| UV irradiation (365 nm) | 60:40 | Reduced crystallinity, increased polar solvent uptake |
Scientific Research Applications
Biological Activities
Research indicates that 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effectively inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, potentially acting on specific cancer cell lines.
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
Synthesis of this compound
The synthesis typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and an appropriate amine or amino acid derivative. This reaction can be optimized using various solvents and catalysts to enhance yield and purity.
Synthesis Procedure
-
Materials :
- 2-Hydroxy-5-nitrobenzaldehyde
- Aniline or appropriate amine
- Solvent (e.g., ethanol or methanol)
-
Reaction Conditions :
- Mix the aldehyde with the amine in the solvent.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product through crystallization or chromatography.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful. Below is a table summarizing key differences:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzenesulfonamide | Sulfonamide group addition | Antimicrobial | Enhanced solubility due to sulfonamide |
| 3-chloro-N-{3-[(E)-[(2-hydroxy-5-nitrophenyl)methylidene]amino]phenyl}benzamide | Chlorinated benzamide core | Anticancer | Chlorine substitution increases reactivity |
| 3-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide | Methoxy substitution | Antioxidant | Methoxy group enhances electron donation |
This comparison highlights that while these compounds share structural similarities, their unique functional groups confer distinct chemical reactivity and potential therapeutic applications not fully realized by their analogs.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzamides, including our compound, exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
- Anticancer Research : Research conducted at the National Cancer Institute indicated that compounds similar to this compound showed promise in inhibiting tumor growth in vitro .
- Antioxidant Potential : A study reported in Free Radical Biology & Medicine found that related compounds effectively reduced oxidative stress markers in cellular models, suggesting potential applications in neuroprotection .
Mechanism of Action
The mechanism of action of 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit unique biological activities. These metal complexes can interact with DNA, proteins, and enzymes, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Features
The table below compares 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide with key analogues:
Key Comparisons
Electron-Withdrawing vs. Electron-Donating Substituents
- The nitro group in the target compound increases cytotoxicity via redox activation , whereas methoxy or hydroxyl groups in analogues (e.g., A8) enhance antioxidant activity by donating electrons .
- Trifluoromethyl groups (e.g., in TLK2 inhibitors) improve lipophilicity and enzyme binding but lack nitro’s cytotoxic activation .
Hydrogen Bonding and Bioadhesion
- The 2-hydroxy group in the target compound promotes hydrogen bonding and mucoadhesion, critical for tumor targeting . In contrast, N,O-bidentate ligands (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) prioritize metal coordination over bioadhesion .
Antimicrobial Activity
- The target compound’s nitro group and imine linkage contribute to broad-spectrum antimicrobial effects , while fluorinated benzamides (e.g., L3) target specific bacterial pathways (e.g., EthR inhibition in Mycobacterium tuberculosis) .
Structural Flexibility and Drug Design
Mechanistic Insights
- Nitro Group Activation: The nitro group in the target compound undergoes enzymatic reduction to cytotoxic intermediates, a mechanism absent in non-nitro analogues .
- Fluorine Effects : Fluorine in L3 enhances binding to hydrophobic pockets in EthR, a strategy distinct from nitro’s redox activity .
- Thioamide vs. Imine : Thioamide derivatives (e.g., A8) exhibit antioxidant activity via radical stabilization, whereas the imine in the target compound supports metal chelation and cytotoxicity .
Biological Activity
3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H11N3O4
- Molecular Weight : 285.26 g/mol
- CAS Number : 32111545
Synthesis
The synthesis of this compound typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 3-aminobenzamide. The reaction conditions may vary, but generally include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the imine linkage.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit a broad spectrum of antimicrobial activity. A study evaluated various benzamide derivatives against several microorganisms, including:
- Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.
- Fungi : Candida albicans.
The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 to 500 µg/mL, with some derivatives showing particularly potent activity against drug-resistant strains. For instance, a related compound exhibited an MIC of 1.95 µg/mL against drug-resistant Bacillus subtilis .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Bacillus subtilis (resistant) | 1.95 |
| Escherichia coli | 7.8 |
| Pseudomonas aeruginosa | 500 |
| Candida albicans | Variable |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116). The mechanism of action is believed to involve cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax protein expressions .
Case Studies and Research Findings
- Antibacterial Efficacy : A study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives and evaluated their antibacterial properties. The most active derivative demonstrated significant inhibition against multiple bacterial strains, highlighting the potential for developing new antibiotics from this class of compounds .
- Anticancer Mechanisms : Another investigation focused on the ability of similar compounds to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential, which is crucial in cancer therapy .
- Inflammatory Response Modulation : Recent research has suggested that derivatives can modulate inflammatory responses in vitro by inhibiting pro-inflammatory cytokines in activated immune cells, indicating potential applications in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzamide?
The synthesis typically involves a Schiff base condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-aminobenzamide under acidic or neutral conditions. Methanol or ethanol is commonly used as a solvent, with catalytic acetic acid to drive imine formation. Purification often employs recrystallization using polar aprotic solvents like DMSO or DMF .
Q. How is the structural integrity of this compound verified?
Characterization relies on spectroscopic methods:
Q. What preliminary biological activities have been reported?
Schiff base analogs of this compound exhibit antibacterial and antioxidant properties. For example, hydroxyl-substituted benzanilides show moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) via membrane disruption. Antioxidant assays (e.g., DPPH radical scavenging) indicate IC values comparable to ascorbic acid .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15–20 min at 80°C) while maintaining >85% yield .
- Catalyst screening : Lewis acids like ZnCl or Ce(SO) enhance imine formation efficiency .
- Solvent-free conditions : Minimize side reactions and simplify purification, achieving ~78% yield .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Studies using AutoDock Vina or Schrödinger Suite model binding to bacterial enoyl-ACP reductase (FabI) or DNA minor grooves. The nitro group and phenolic -OH form hydrogen bonds with active-site residues (e.g., Tyr158 in FabI) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and redox potential .
Q. How does crystallography elucidate structural features relevant to bioactivity?
Single-crystal X-ray diffraction (90–173 K) reveals planar geometry of the Schiff base, critical for intercalation into DNA or enzyme active sites. Key parameters:
- Bond lengths: C=N (~1.28 Å), C-O (phenolic, ~1.36 Å).
- Dihedral angles: <5° deviation between benzamide and nitrophenyl planes, enhancing π-π stacking .
Q. What strategies resolve contradictory data in antibacterial assays?
- Dose-response curves : Test across a wider concentration range (e.g., 1–256 µg/mL) to identify true MIC values.
- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., FIC index ≤0.5 indicates synergy).
- Resazurin-based viability assays : Differentiate bacteriostatic vs. bactericidal activity .
Methodological Considerations
Q. How to analyze oxidative degradation products?
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate and identify nitro-to-amine reduction products or quinone derivatives.
- TLC monitoring : Silica gel 60 F with ethyl acetate/hexane (3:7) tracks reaction progress .
Q. What in silico tools predict metabolic stability?
- SwissADME : Estimates bioavailability (e.g., TPSA ~110 Ų suggests moderate permeability).
- CYP450 inhibition models : Screen for interactions with CYP3A4/2D6 using StarDrop or MetaCore .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
